sodium;4-(2-bromoethyl)benzenesulfonate

Description

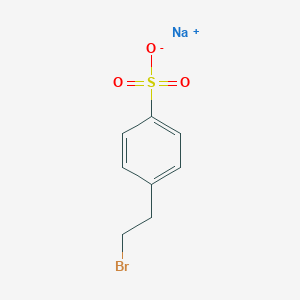

Sodium 4-(2-bromoethyl)benzenesulfonate (CAS 65036-65-9) is a sodium salt of a benzenesulfonic acid derivative featuring a bromoethyl substituent at the para position. Its molecular formula is C₈H₈BrNaO₃S, with a molecular weight of 287.11 g/mol . The bromoethyl group (–CH₂CH₂Br) imparts unique reactivity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions . Its structure combines the water-solubility of the sulfonate group with the electrophilic character of bromine, enabling applications in cross-coupling reactions and polymer chemistry.

Properties

IUPAC Name |

sodium;4-(2-bromoethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGDZMNLHTUEAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Sodium Sulfite

The reaction of 1,2-dibromoethane with sodium sulfite under controlled conditions yields sodium 2-bromoethyl sulfonate. For aromatic analogs, this method could be adapted by substituting 1,2-dibromoethane with a bromoethyl-substituted benzene derivative. Key steps include:

-

Dropwise addition of sodium sulfite aqueous solution to 1,2-dibromoethane at 80–100°C.

-

Refluxing for 0.5–1 hour to ensure complete substitution.

-

Crystallization induction using sodium bromide to enhance purity.

This method achieves yields exceeding 95% in industrial-scale setups, as demonstrated in Example 9 of the patent.

Optimization of Reaction Parameters

Temperature and Stoichiometry

Optimal reaction temperatures for sulfonate formation range between 80°C and 100°C, balancing reaction rate and byproduct formation. A molar ratio of 1:1 for 1,2-dibromoethane to sodium sulfite ensures maximal conversion, as deviations above 1.1:1 lead to unreacted dibromoethane.

Table 1: Impact of Temperature on Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 80 | 0.5 | 95.5 |

| 85 | 0.5 | 96.1 |

| 90 | 0.5 | 95.5 |

Crystallization and Purification

Adding sodium bromide crystals post-reaction induces crystallization, achieving >95% purity. Cooling to 10–20°C facilitates efficient crystal formation, while higher temperatures reduce yield due to solubility increases.

Industrial Scalability and Environmental Considerations

The patent methodology emphasizes green chemistry principles :

-

Water as solvent : Eliminates volatile organic compounds (VOCs).

-

No toxic reagents : Avoids cyanides or heavy metals, common in alternative routes.

-

Waste minimization : Unreacted reagents are negligible, and sodium bromide byproducts can be recycled.

Example 9 demonstrates scalability, producing 8.6 kg of product with 95.5% yield, confirming industrial viability.

Comparative Analysis with Non-Aromatic Sulfonates

Sodium 2-bromoethyl sulfonate synthesis provides a benchmark for evaluating aromatic analogs:

Chemical Reactions Analysis

Types of Reactions: sodium;4-(2-bromoethyl)benzenesulfonate primarily undergoes binding reactions with the cluster of differentiation 38 protein on the surface of malignant cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .

Common Reagents and Conditions: The binding reactions of this compound typically occur under physiological conditions, such as those found in the human body. The presence of immune effector cells and complement proteins is essential for the activation of the cytotoxic mechanisms .

Major Products Formed: The major products formed from the reactions involving this compound are the lysed malignant cells and the activation of immune responses that help in the elimination of these cells .

Scientific Research Applications

sodium;4-(2-bromoethyl)benzenesulfonate has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential use in the treatment of multiple myeloma, a type of blood cancer that affects plasma cells. Preclinical studies have shown that this compound exhibits enhanced activity against a broad array of malignancies that express the cluster of differentiation 38 protein .

In addition to its use in cancer research, this compound is also being explored for its potential in treating autoimmune diseases and antibody-mediated rejection in organ transplantation. The unique properties of this compound make it a valuable tool for studying the mechanisms of immune responses and developing new therapeutic strategies .

Mechanism of Action

sodium;4-(2-bromoethyl)benzenesulfonate exerts its effects by binding to the cluster of differentiation 38 protein on the surface of malignant cells. This binding triggers immune responses, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity. The antibody-dependent cellular cytotoxicity mechanism involves the recruitment of immune effector cells, such as natural killer cells, which recognize and kill the antibody-coated malignant cells. The complement-dependent cytotoxicity mechanism involves the activation of the complement system, leading to the formation of membrane attack complexes that lyse the malignant cells .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonate Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| Sodium 4-(2-bromoethyl)benzenesulfonate | –CH₂CH₂Br | C₈H₈BrNaO₃S | 287.11 | Electrophilic bromine, reactive alkyl chain |

| Sodium dodecylbenzenesulfonate (SDBS) | –C₁₂H₂₅ | C₁₈H₂₉NaO₃S | 348.48 | Long hydrophobic alkyl chain, surfactant |

| Sodium 4-(phenylamino)benzenesulfonate | –NHC₆H₅ | C₁₂H₁₀NNaO₃S | 271.27 | Aromatic amine, redox activity |

| Sodium 4-(3-buten-1-yloxy)benzenesulf. | –OCH₂CH₂CH=CH₂ | C₁₀H₁₁NaO₄S | 274.24 | Ether linkage, unsaturated bond |

| DAST (Styrylpyridinium sulfonate) | –CH=CH–C₆H₄–N⁺(CH₃)₂ | C₂₃H₂₃N₂O₃S | 419.50 | Conjugated π-system, nonlinear optical use |

Physical and Chemical Properties

- Solubility : Sodium sulfonates are generally water-soluble. The bromoethyl derivative’s solubility is moderate but lower than SDBS due to the shorter alkyl chain and bromine’s hydrophobicity .

- Thermal Stability : Bromoethyl-substituted compounds may decompose at high temperatures due to C–Br bond cleavage (~200–300°C), whereas SDBS and DAST derivatives are more thermally stable .

Market and Industrial Relevance

- Research Use : DAST derivatives are researched for terahertz wave generation , while the bromoethyl compound is explored in polymer and pharmaceutical synthesis .

Q & A

Basic: What synthetic methodologies are effective for preparing sodium 4-(2-bromoethyl)benzenesulfonate?

Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves reacting 4-(2-bromoethyl)benzenesulfonyl chloride with sodium hydroxide under controlled pH (7–9) to form the sodium salt. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the sulfonyl chloride intermediate.

- Temperature Control : Maintain 0–5°C during sulfonation to avoid side reactions.

- Purification : Recrystallize from ethanol/water mixtures to isolate high-purity product (>95%) .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze -NMR peaks for the bromoethyl group (δ ~3.6–3.8 ppm for CHBr and δ ~2.9–3.1 ppm for SO adjacent CH) .

- Mass Spectrometry : Confirm molecular ion [M–Na] at m/z 293 (calculated for CHBrOS).

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity .

Advanced: How does the bromoethyl group influence reactivity in cross-coupling reactions?

Answer:

The bromoethyl moiety acts as an electrophilic site, enabling:

- Nucleophilic Substitution : React with amines or thiols to form sulfonamide or thioether derivatives.

- Suzuki Coupling : Utilize Pd catalysts to couple with aryl boronic acids, forming biaryl sulfonates (e.g., for drug discovery).

Key Considerations : - Steric hindrance from the ethyl chain may reduce reaction rates compared to simpler bromobenzene analogs.

- Optimize catalysts (e.g., Pd(PPh)) and bases (KCO) to enhance yields .

Advanced: What strategies resolve contradictory data in solvent-dependent reaction yields?

Answer:

For inconsistent yields in polar vs. nonpolar solvents:

- Solvent Screening : Test aprotic solvents (DMF, DMSO) for sulfonation vs. protic solvents (MeOH, HO) for hydrolysis-prone intermediates.

- Kinetic Studies : Use in situ IR or -NMR to monitor reaction progress and identify side products.

- Computational Modeling : Apply DFT calculations to predict solvent effects on transition states .

Advanced: How to design experiments assessing its role in enzyme inhibition?

Answer:

- Target Selection : Focus on serine proteases or sulfotransferases, where benzenesulfonate derivatives are known inhibitors.

- Assay Design :

- Fluorometric Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics.

- ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (K) and stoichiometry.

- Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray crystallography to identify binding motifs .

Experimental Design: What precautions are critical when handling this compound?

Answer:

- Moisture Sensitivity : Store under argon at −20°C to prevent hydrolysis of the bromoethyl group.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential alkylating agent properties.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How to evaluate its photostability for applications in photocatalytic systems?

Answer:

- UV-Vis Spectroscopy : Monitor absorbance changes under simulated sunlight (AM 1.5G spectrum) to assess degradation.

- LC-MS : Identify photodegradation products (e.g., debrominated or oxidized species).

- Comparative Studies : Benchmark against methyl orange or similar dyes to quantify stability under TiO-mediated photocatalysis .

Data Analysis: How to interpret conflicting solubility data in aqueous vs. organic solvents?

Answer:

- Solubility Tests : Measure saturation concentrations in HO, EtOH, and DMSO using gravimetric analysis.

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with mixed solvents.

- Contradiction Resolution : Discrepancies may arise from ionic strength effects (e.g., salting-out in brine) or impurities .

Application: What methodologies enable its use in polymer functionalization?

Answer:

- Radical Polymerization : Incorporate as a comonomer with styrene or acrylates using AIBN initiators.

- Post-Polymerization Modification : React pendant bromoethyl groups with nucleophiles (e.g., azide for click chemistry).

- Characterization : Use GPC to monitor molecular weight changes and FTIR to confirm sulfonate incorporation .

Advanced: How to optimize its catalytic activity in organic transformations?

Answer:

- Role in Catalysis : As a Brønsted acid catalyst, the sulfonate group can protonate substrates in esterifications.

- Experimental Optimization :

- Vary substrate ratios (1–10 mol%) in model reactions (e.g., Friedel-Crafts alkylation).

- Compare turnover numbers (TON) with other sulfonate salts (e.g., tosylates).

- Mechanistic Probes : Use -labeling to track oxygen transfer in hydrolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.